molecular formula C38H66F3N17O14S2 B8143754 H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA

H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA

Cat. No.: B8143754
M. Wt: 1106.2 g/mol
InChI Key: SPBNDGIFBKBJLV-SAPBLWHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OHTFA is a synthetic peptide compound It is composed of a sequence of amino acids, including cysteine, glycine, asparagine, lysine, arginine, threonine, and glycine, with a trifluoroacetic acid (TFA) salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Loading: The first amino acid is attached to the resin.

    Coupling: Subsequent amino acids are added one by one, using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed, usually with TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amine modifications.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with functional groups attached to amino acids.

Scientific Research Applications

H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of functionalized materials, such as bioactive coatings and sensors.

Mechanism of Action

The mechanism of action of H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. The peptide can also interact with cell surface receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    H-Cys(1)-DL-Tyr-Ile-DL-Gln-D-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2: Another synthetic peptide with a similar sequence but different amino acid composition.

    Oxytocin: A naturally occurring peptide hormone with a similar disulfide bond structure.

Uniqueness

H-Cys(1)-Gly-DL-Asn-Lys-DL-Arg-Thr-Arg-Gly-Cys(1)-OH.TFA is unique due to its specific amino acid sequence and the presence of trifluoroacetic acid, which can influence its solubility and stability. Its ability to form disulfide bonds and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(4R,10S,13S,19S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65N17O12S2.C2HF3O2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43;3-2(4,5)1(6)7/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t17-,18+,19+,20+,21?,22?,23+,27+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBNDGIFBKBJLV-SAPBLWHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66F3N17O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1106.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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